4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride involves several steps. The starting material is typically piperidine, which undergoes a series of reactions to introduce the cyclopentylmethoxy group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Synthetic Routes and Reaction Conditions
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Step 1: Alkylation of Piperidine
Reagents: Piperidine, cyclopentylmethyl chloride
Conditions: Solvent (e.g., dichloromethane), base (e.g., potassium carbonate)
Reaction: Piperidine reacts with cyclopentylmethyl chloride to form 4-[(Cyclopentylmethoxy)methyl]piperidine.
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Step 2: Formation of Hydrochloride Salt
Reagents: 4-[(Cyclopentylmethoxy)methyl]piperidine, hydrochloric acid
Conditions: Aqueous solution
Reaction: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch reactions using the same synthetic routes described above. The reactions are optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in studies involving neurotransmitter receptors and ion channels.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Methylpiperidine: Similar structure but lacks the cyclopentylmethoxy group.
4-(Methoxymethyl)piperidine: Contains a methoxymethyl group instead of cyclopentylmethoxy.
4-(Cyclohexylmethoxy)methylpiperidine: Similar structure but with a cyclohexyl group instead of cyclopentyl.
Uniqueness
The presence of the cyclopentylmethoxy group in this compound imparts unique chemical and biological properties, making it distinct from other piperidine derivatives .
Properties
IUPAC Name |
4-(cyclopentylmethoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-4-11(3-1)9-14-10-12-5-7-13-8-6-12;/h11-13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBNXRJTKZMPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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